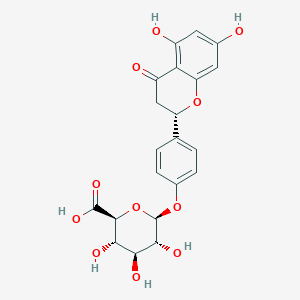

Naringenin4'-glucuronide

概述

描述

Naringenin-4’-glucuronide is a naturally occurring flavonoid glucuronide, derived from naringenin, a flavonoid found in citrus fruits. This compound is known for its potential health benefits, including anti-inflammatory, antioxidant, and neuroprotective properties .

作用机制

Target of Action

Naringenin 4’-O-beta-D-glucuronide, a metabolite of the flavonoid naringin , primarily targets the human cytochrome P450 isoform CYP1A2 . This enzyme plays a crucial role in the metabolism of xenobiotics and drugs in the body . Other targets include HTH-type transcriptional regulator TtgR in Pseudomonas putida , Estrogen receptor alpha, Aldo-keto reductase family 1 member C1, Cytochrome P450 1B1, KAT8 regulatory NSL complex subunit 3, Sex hormone-binding globulin, Cytochrome P450 19A1, and Estrogen receptor beta in humans .

Mode of Action

The compound interacts with its targets by inhibiting their activity . For instance, it inhibits the activity of the cytochrome P450 isoform CYP1A2 . This interaction results in changes in the metabolic processes regulated by these targets.

Biochemical Pathways

The compound affects the biochemical pathways associated with its targets. For example, by inhibiting the activity of CYP1A2, it can potentially affect the metabolism of various drugs and xenobiotics that are substrates of this enzyme . .

Pharmacokinetics

Its sodium salt form is known to enhance the compound’s solubility in aqueous solutions, which could potentially improve its bioavailability .

Result of Action

It has been suggested that the compound may have neuroprotective effects . For instance, naringenin, naringenin-7-O-glucuronide, and naringenin-4’-O-glucuronide were shown to be responsible for the neuroprotective effects of Drynaria rhizome extract .

生化分析

Biochemical Properties

Naringenin 4’-O-beta-D-glucuronide interacts with various enzymes, proteins, and other biomolecules. It has been shown to have remarkable biological properties, such as anti-oxidative, anti-inflammatory, antibacterial, anticancer, and antidiabetic activities . The presence of the glucuronyl group may play a key role in the neuroprotective effects of naringenin .

Cellular Effects

Naringenin 4’-O-beta-D-glucuronide has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to have anti-inflammatory effects by inhibiting the synthesis of growth factors and cytokines .

Molecular Mechanism

The molecular mechanism of action of Naringenin 4’-O-beta-D-glucuronide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been found to bind more tightly and stably to the active site of C-terminal tail of CRMP-2 compared to naringenin .

Temporal Effects in Laboratory Settings

The effects of Naringenin 4’-O-beta-D-glucuronide change over time in laboratory settings. It has been observed that the absorption and transport of naringenin by Caco-2 cells were time- and concentration-dependent .

Dosage Effects in Animal Models

The effects of Naringenin 4’-O-beta-D-glucuronide vary with different dosages in animal models. For instance, a study found that the oral dose of naringenin nanoparticles at a weight of 50 mg naringenin/kg/day hindered tumorigenesis compared to free naringenin .

Metabolic Pathways

Naringenin 4’-O-beta-D-glucuronide is involved in several metabolic pathways. The biosynthesis of naringenin’s basic structure, as a flavonoid, occurs via the combination of shikimic acid and acylpolymalonate metabolic pathways .

Transport and Distribution

Naringenin 4’-O-beta-D-glucuronide is transported and distributed within cells and tissues. It has been found that the transport of naringenin by Caco-2 cells is mainly involved in active transport mediated by P-glycoprotein .

准备方法

Synthetic Routes and Reaction Conditions

Naringenin-4’-glucuronide can be synthesized through enzymatic glucuronidation of naringenin. This process involves the use of uridine diphosphate-glucuronic acid as a glucuronide donor and glucuronosyltransferase enzymes . The reaction is typically carried out in an aqueous buffer at a pH of around 7.4 and a temperature of 37°C.

Industrial Production Methods

Industrial production of naringenin-4’-glucuronide involves the use of biocatalysis systems. These systems utilize glycosyltransferase enzymes to catalyze the transfer of glucuronic acid to naringenin. The process is optimized for high yield and purity, making it suitable for large-scale production .

化学反应分析

Types of Reactions

Naringenin-4’-glucuronide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, catalase enzyme, and mild acidic conditions.

Reduction: Sodium borohydride, ethanol, and room temperature.

Substitution: Nucleophiles like sodium methoxide, electrophiles like methyl iodide, and basic conditions.

Major Products Formed

Oxidation: Formation of hydroxylated derivatives.

Reduction: Formation of reduced naringenin derivatives.

Substitution: Formation of substituted naringenin derivatives.

科学研究应用

Naringenin-4’-glucuronide has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying glucuronidation reactions and enzyme kinetics.

Biology: Investigated for its role in cellular signaling pathways and its effects on gene expression.

Medicine: Explored for its potential therapeutic effects in treating neurodegenerative diseases, inflammation, and oxidative stress.

相似化合物的比较

Similar Compounds

Naringenin-7-O-glucuronide: Another glucuronide derivative of naringenin with similar antioxidant and anti-inflammatory properties.

Naringin: A flavonoid glycoside found in citrus fruits, known for its bitter taste and health benefits.

Hesperidin: A flavonoid glycoside found in citrus fruits, with antioxidant and anti-inflammatory properties.

Uniqueness

Naringenin-4’-glucuronide is unique due to its specific glucuronidation at the 4’ position, which may enhance its bioavailability and biological activity compared to other naringenin derivatives .

生物活性

Naringenin 4'-O-beta-D-glucuronide is a glucuronidated metabolite of naringenin, a flavonoid abundant in citrus fruits. This compound has garnered considerable attention for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of naringenin 4'-glucuronide, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C21H20O11

- Molecular Weight : Approximately 470.36 g/mol

- Structure : Characterized by a glucuronic acid moiety attached to the 4' position of naringenin, enhancing its solubility and bioavailability.

Naringenin 4'-glucuronide exhibits its biological effects primarily through the following mechanisms:

- Enzyme Inhibition : It inhibits cytochrome P450 isoform CYP1A2, affecting drug metabolism and potentially leading to drug-drug interactions.

- Cell Signaling Pathways : The compound influences various cellular processes by modulating signaling pathways, affecting gene expression, and altering cellular metabolism.

- Transport Mechanisms : Active transport mediated by P-glycoprotein plays a crucial role in the absorption and distribution of naringenin 4'-glucuronide within cells.

Biological Activities

Naringenin 4'-glucuronide has been associated with several pharmacological properties:

- Antioxidant Activity : Exhibits significant free radical scavenging properties, which can protect cells from oxidative stress.

- Anti-inflammatory Effects : Reduces inflammation by inhibiting pro-inflammatory cytokines and pathways such as NF-κB.

- Anticancer Potential : Demonstrated cytotoxic effects against various cancer cell lines, including liver (HUH7), lung (A549), and breast (MCF7) cancer cells . It induces apoptosis and inhibits cell proliferation.

- Antidiabetic Activity : Influences glucose metabolism and improves insulin sensitivity, showcasing potential in managing diabetes .

- Neuroprotective Effects : Protects neuronal cells from oxidative damage and apoptosis, suggesting therapeutic potential in neurodegenerative diseases .

In Vitro Studies

- Cytotoxicity Against Cancer Cells :

-

Antioxidant Capacity :

- Research highlighted that naringenin 4'-glucuronide effectively scavenged free radicals in vitro, with a notable reduction in oxidative stress markers in treated cells compared to controls.

In Vivo Studies

- Animal Models for Diabetes :

- Neuroprotective Effects in Stroke Models :

Pharmacokinetics

The pharmacokinetic profile of naringenin 4'-glucuronide indicates that its bioavailability is enhanced by its glucuronidation. The compound's absorption is influenced by time and concentration, with studies showing that it reaches peak plasma concentrations within hours after administration .

Summary Table of Biological Activities

属性

CAS 编号 |

158196-35-1 |

|---|---|

分子式 |

C21H20O11 |

分子量 |

448.4 g/mol |

IUPAC 名称 |

(2S,3S,4S,5R,6S)-6-[4-(5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C21H20O11/c22-9-5-11(23)15-12(24)7-13(31-14(15)6-9)8-1-3-10(4-2-8)30-21-18(27)16(25)17(26)19(32-21)20(28)29/h1-6,13,16-19,21-23,25-27H,7H2,(H,28,29)/t13?,16-,17-,18+,19-,21+/m0/s1 |

InChI 键 |

DFIUUCDSSKATFP-DNPGXZAYSA-N |

SMILES |

C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O |

手性 SMILES |

C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |

规范 SMILES |

C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O |

外观 |

Assay:≥97%A crystalline solid |

同义词 |

4-[(2S)-3,4-Dihydro-5,7-dihydroxy-4-oxo-2H-1-benzopyran-2-yl]phenyl β-D-Glucopyranosiduronic Acid; Naringenin-4’-O-β-D-glucuronopyranoside; _x000B_Naringenin-4’-glucuronide; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the presence and potential activity of Naringenin-4'-O-beta-D-glucuronide in rats?

A1: Research indicates that Naringenin-4'-O-beta-D-glucuronide is one of the major metabolites of orally administered naringenin chalcone found in the urine of rats []. While the study primarily focused on another metabolite found in plasma, Naringenin chalcone-2'-O-beta-D-glucuronide, further research is needed to understand the specific properties and potential biological activities of Naringenin-4'-O-beta-D-glucuronide.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。